Saperconazol

Vue d'ensemble

Description

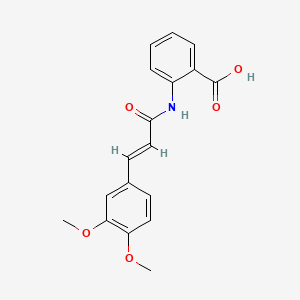

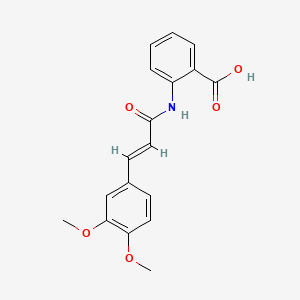

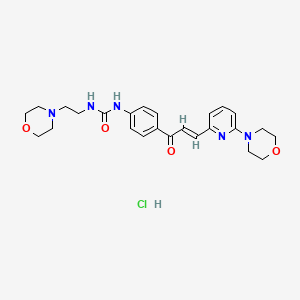

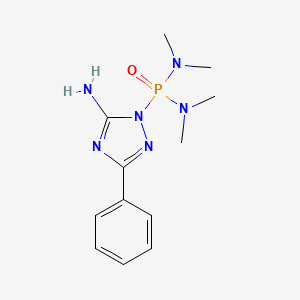

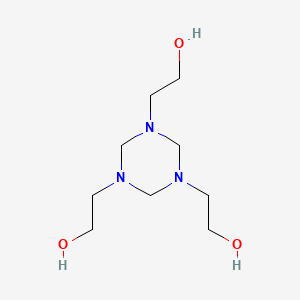

Saperconazole is a compound with the molecular formula C35H38F2N8O4 . It is a broad-spectrum antifungal triazole with strong antiaspergillus activity .

Synthesis Analysis

The synthesis of Saperconazole involves the inhibition of ergosterol synthesis, which coincides with an accumulation of 14-methylated sterols .Molecular Structure Analysis

The molecular structure of Saperconazole is complex, with multiple functional groups. It includes a triazole ring, which is common in many antifungal agents .Physical And Chemical Properties Analysis

Saperconazole has a density of 1.4±0.1 g/cm3, a boiling point of 812.5±75.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . It has a molar refractivity of 179.9±0.5 cm3, and a polar surface area of 101 Å2 .Applications De Recherche Scientifique

Antifungal Activity

Saperconazole is a novel orally active triazole antifungal . It has been found to inhibit Candida spp., Aspergilhis spp., and dermatophyte fungi in vitro . Its minimal inhibitory concentrations for Candida spp. and dermatophytes were relatively high, like those of comparable triazole antifungals . However, all of the Aspergillus isolates tested were inhibited by less than 0·1 mg/l .

Treatment of Systemic Aspergillosis

Saperconazole has shown efficacy in the treatment of systemic murine aspergillosis . It was found that saperconazole at 200 mg kg −1 day −1 reduced colony forming units of aspergillus in kidneys more than 1000-fold compared to untreated or HPBC treated mice . Saperconazole regimens were also found to be superior to amphotericin B therapy .

Anticandidal Activity

Saperconazole has demonstrated potent anticandidal activity both in vitro and in vivo . It was found to be the most active agent tested against Candida species . In a rat vaginal candidiasis infection model, saperconazole and fluconazole were equipotent, producing 75-100% cures .

Combination Therapy

Saperconazole and 5-fluorocytosine combinations have shown synergistic interactions against Candida species . No antagonistic interaction was demonstrated, suggesting potential for combination therapy .

Inhibition of Hyphal Branch Formation

Saperconazole has been found to inhibit hyphal branch formation in C. albicans at concentrations as low as 10 8 M . This suggests potential applications in controlling the growth and spread of this fungal species .

Treatment of Dermatophyte Infections

Saperconazole has shown strong activity against dermatophytes . This suggests potential applications in the treatment of dermatophyte infections .

Mécanisme D'action

Target of Action

Saperconazole is an antifungal agent that primarily targets the cytochrome P-450 sterol C-14 α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of the fungal cell wall .

Mode of Action

Saperconazole interacts with its target, the 14-α demethylase, a cytochrome P-450 enzyme, which is necessary for the conversion of lanosterol to ergosterol . By inhibiting this enzyme, saperconazole disrupts the synthesis of ergosterol, leading to increased cellular permeability and leakage of cellular contents .

Biochemical Pathways

The inhibition of the enzyme cytochrome P450 14α-demethylase by saperconazole disrupts the normal synthesis of ergosterol from lanosterol . This disruption affects the integrity of the fungal cell wall, as ergosterol is an essential component of it . The subsequent loss of normal sterols correlates with the accumulation of 14 α-methyl sterols in fungi and may be partly responsible for the fungistatic activity of saperconazole .

Pharmacokinetics

The pharmacokinetics of saperconazole have been studied in rabbits . The drug was administered by topical, subconjunctival, and oral routes . Following a single 20-μL drop of 0.25% saperconazole in normal corneas, a mean peak level of 2.32±0.06 μg/g was achieved in 10 minutes . The drug was rapidly cleared from the cornea within 2 hours . Levels following oral administration were low and probably subtherapeutic in all ocular tissues that were evaluated .

Result of Action

The inhibition of ergosterol synthesis by saperconazole leads to increased cellular permeability, causing leakage of cellular contents . This results in the disruption of normal fungal cell function and ultimately leads to the death of the fungal cell .

Safety and Hazards

Propriétés

IUPAC Name |

2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38F2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUADITLKOCMHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38F2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869535 | |

| Record name | 2-(Butan-2-yl)-4-(4-{4-[4-({2-(2,4-difluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saperconazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.